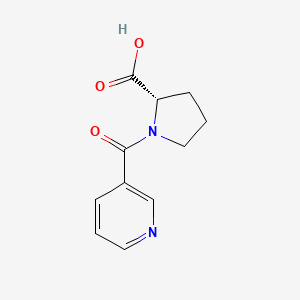
N-(Pyridine-3-carbonyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridine-3-carbonyl)-L-proline is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-(Pyridine-3-carbonyl)-Val-boroPro, and its related form N-(Pyridine-3-carbonyl)-L-proline, have a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry . The primary mechanism of action involves the interaction of the compound with molecular targets, such as enzymes. Specifically, the boronic acid component can create reversible covalent bonds with the active site of enzymes, which inhibits their activity. This is especially relevant in the inhibition of proteases, where the compound acts like the transition state of the substrate, effectively blocking the enzyme's function.
Scientific Research Applications
Chemistry
N-(Pyridine-3-carbonyl)-Val-boroPro serves as a building block for synthesizing complex molecules and as a reagent in different organic transformations. L-Proline, a related compound, can be used as a catalyst in multi-component synthesis to produce pyridine derivatives . For example, L-proline can catalyze a reaction using cyclic amines, aldehydes, and malononitrile to produce a variety of pyridine derivatives under mild conditions .
Biology
This compound is studied for its potential as an enzyme inhibitor, especially in the inhibition of proteases. N-(Pyridine-3-carbonyl)-Val-boroPro (ARI-3531) shows high selectivity for PREP (prolyl endopeptidase) over FAP (fibroblast activation protein), without inhibiting DPPs (dipeptidyl peptidases) .
Medicine
Ongoing research is exploring the potential of N-(Pyridine-3-carbonyl)-Val-boroPro as a therapeutic agent, particularly in treating cancer and other diseases. Pyridines, in general, have medicinal, biological, and pharmaceutical activities, including hypoglycemic, hypolipidemic, fungicidal, and anti-inflammatory properties .
Industry
N-(Pyridine-3-carbonyl)-Val-boroPro is used in developing new materials and as a catalyst in industrial processes.
Boronic Acid-Based Inhibitors
Boronic acid-based compounds can differentiate between enzymes with closely overlapping specificities, such as post-proline cleaving enzymes . For example, N-(Pyridine-4-carbonyl)-d-Ala-boroPro is highly selective for FAP over PREP, while N-(pyridine-3-carbonyl)-Val-boroPro displays greater selectivity for PREP over FAP .
PREP Selective Inhibitors
N-terminal substitution can provide selectivity for PREP over DPPs and the exopeptidase activity of FAP. Blocking the N-terminus of Val-boroPro produces a compound that combines potency against PREP with high selectivity over FAP and DPPs .
| Compound | FAP IC50 (nM) | PREP IC50 (nM) | PREP Selectivity |
|---|---|---|---|
| 20 | 73 ± 22 | 0.16 | |
| 22 | >100,000 | 1.3 ± 0.2 | >77,000 |
L-Proline and Pyridine Synthesis
Propriétés
Numéro CAS |
59834-37-6 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(2S)-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-3-1-5-12-7-8)13-6-2-4-9(13)11(15)16/h1,3,5,7,9H,2,4,6H2,(H,15,16)/t9-/m0/s1 |
Clé InChI |
VHACSPGAMLSZBK-VIFPVBQESA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)O |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C2=CN=CC=C2)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)O |
Séquence |
P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















